molecular formula C8H18ClN B3017143 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride CAS No. 2231673-87-1

2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride

Cat. No. B3017143
CAS RN: 2231673-87-1
M. Wt: 163.69
InChI Key: AJIJEPVBLBWXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a derivative of cyclobutane, which is a four-membered ring structure with two methyl groups at the 2 and 4 positions, and an amine group at the 1 position. This structure is of interest due to its potential in synthesizing various organic compounds and for its unique chemical properties.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry involves a [2 + 2]-photocycloaddition reaction, followed by a regioselective ring opening, Hofmann rearrangement, and nitrogen protection . Although not directly synthesizing the tetramethylcyclobutan-1-amine, this method provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride shows a planar cyclobutadiene ring with square geometry, and the methyl groups are displaced due to steric interference . This information, while not directly about the tetramethylcyclobutan-1-amine, helps us understand the steric factors that might influence the structure of such a compound.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives with nucleophiles has been shown to depend on the reaction conditions, steric hindrance, and the nucleophilicity of the attacking species . For example, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines leads to the formation of an N-substituted imine, which can be hydrolyzed to the corresponding amide in the presence of water . This suggests that the tetramethylcyclobutan-1-amine could also undergo similar reactions, forming various organic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclobutane derivatives generally exhibit unique chemical reactivity due to ring strain and the presence of substituents that can affect their physical properties like solubility, melting point, and stability. The steric effects of the methyl groups and the presence of the amine could influence the compound's reactivity and interaction with other chemicals .

Scientific Research Applications

Reactions with Nucleophiles

Research has explored the reactions of chlorosulfanyl derivatives of cyclobutanones, including 2,2,4,4-tetramethylcyclobutan-1-one, with various nucleophiles. These reactions involve substitution and rearrangement processes, highlighting the compound's versatility in chemical synthesis (Majchrzak et al., 2006).

Annulation Reactions

The compound has been used in [4 + 2]-annulation reactions with aminocyclobutanes and aldehydes, leading to the synthesis of tetrahydropyranyl amines. This demonstrates its utility in creating complex chemical structures (Perrotta et al., 2015).

Reactions with Amines and Other Nucleophiles

A study detailed how 2,2,4,4-tetramethyl-1,3-cyclobutanedione reacts with various nucleophiles, including primary amines. These reactions are significant for synthesizing substituted imidazolines and dihydropyrimidines (Hansen & Demarco, 1969).

Safety Assessment in Food Contact Materials

The safety of 2,2,4,4-tetramethylcyclobutane-1,3-diol, a related compound, was evaluated by the EFSA Panel on Food Contact Materials, highlighting its potential use in the manufacture of polyesters for food packaging (Flavourings, 2013).

Cycloaddition Reactions

The compound has been involved in [2 + 3]-cycloaddition reactions to produce spirocyclic 1,3-thiazolidines, demonstrating its applicability in creating diverse chemical structures (Gebert et al., 2003).

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIJEPVBLBWXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1N)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.